L-リシン-4,4,5,5-d4 塩酸塩

概要

説明

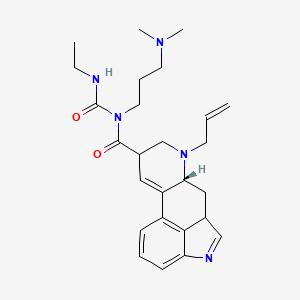

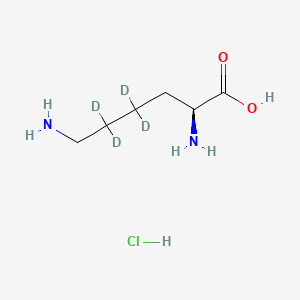

L-Lysine-4,4,5,5-d4 hydrochloride is a deuterated form of the essential amino acid L-lysine. This compound is labeled with deuterium, a stable isotope of hydrogen, at specific positions in its molecular structure. The chemical formula for L-Lysine-4,4,5,5-d4 hydrochloride is H2NCH2(CD2)2CH2CH(NH2)CO2H · HCl, and it is commonly used in scientific research, particularly in the field of mass spectrometry and stable isotope labeling .

科学的研究の応用

L-Lysine-4,4,5,5-d4 hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Mass Spectrometry: Used as an internal standard for quantifying protein expression and metabolic studies.

Stable Isotope Labeling: Employed in stable isotope labeling with amino acids in cell culture (SILAC) to study protein dynamics and interactions.

Biological Research: Utilized in tracing metabolic pathways and studying enzyme kinetics.

Medical Research: Investigated for its potential therapeutic applications and role in disease mechanisms

作用機序

Target of Action

L-Lysine-4,4,5,5-d4 hydrochloride, also known as L-Lysine-d4 (hydrochloride), is primarily used in stable isotope labeling with amino acids in cell culture (SILAC) experiments . The primary targets of this compound are the proteins in living cells .

Mode of Action

In SILAC experiments, L-Lysine-4,4,5,5-d4 hydrochloride is incorporated into proteins during cell culture. This incorporation allows for the specific analysis of protein expression by mass spectrometry . The compound interacts with its targets (proteins) by replacing the regular lysine residues in the protein structure. This replacement results in a mass shift in the protein, which can be detected and quantified using mass spectrometry .

Biochemical Pathways

The biochemical pathway affected by L-Lysine-4,4,5,5-d4 hydrochloride is the protein synthesis pathway. During protein synthesis, the deuterated lysine is incorporated into the proteins in place of the regular lysine. This incorporation results in proteins with a different mass, allowing for the differentiation and quantification of proteins in different experimental conditions .

Result of Action

The result of the action of L-Lysine-4,4,5,5-d4 hydrochloride is the production of proteins with a different mass. These proteins can be differentiated from those produced under different experimental conditions using mass spectrometry. This allows for the specific analysis and quantification of protein expression .

Action Environment

The action of L-Lysine-4,4,5,5-d4 hydrochloride is influenced by the conditions of the cell culture environment. Factors such as the composition of the culture medium, temperature, and pH can affect the efficiency of incorporation of the deuterated lysine into proteins . Therefore, these factors must be carefully controlled during SILAC experiments to ensure accurate and reliable results.

生化学分析

Biochemical Properties

L-Lysine-4,4,5,5-d4 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is an essential amino acid that contains a hydrophobic chain and fewer chromophore groups . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

L-Lysine-4,4,5,5-d4 Hydrochloride influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to exhibit significant benefits in the management of osteoporosis due to its ability to modulate the intestinal absorption as well as the renal excretion of calcium .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine-4,4,5,5-d4 hydrochloride typically involves the incorporation of deuterium into the lysine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas, resulting in the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of L-Lysine-4,4,5,5-d4 hydrochloride follows similar principles but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure high yield and purity of the final product. The deuterated lysine is then converted to its hydrochloride salt form for stability and ease of handling .

化学反応の分析

Types of Reactions

L-Lysine-4,4,5,5-d4 hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino and carboxyl groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under certain conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lysine derivatives with altered functional groups, while reduction can produce deuterated lysine analogs .

類似化合物との比較

L-Lysine-4,4,5,5-d4 hydrochloride is unique due to its specific deuterium labeling, which distinguishes it from other lysine derivatives. Similar compounds include:

L-Lysine-13C6 hydrochloride: Labeled with carbon-13 isotopes.

L-Arginine-13C6,15N4 hydrochloride: Labeled with both carbon-13 and nitrogen-15 isotopes.

L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride: Labeled with deuterium at multiple positions

These compounds are used in similar applications but offer different labeling patterns and mass shifts, providing complementary tools for various research needs.

特性

IUPAC Name |

(2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-UGJIAQRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

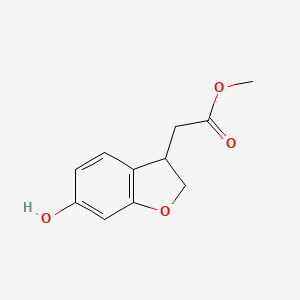

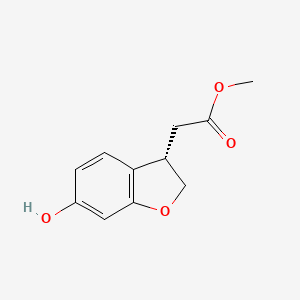

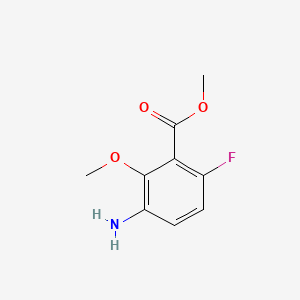

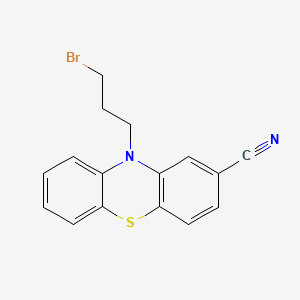

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B565990.png)

![3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione](/img/structure/B565995.png)

![4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-(propynyl)phenyl]carbamic Acid 4-Chlorobut](/img/new.no-structure.jpg)